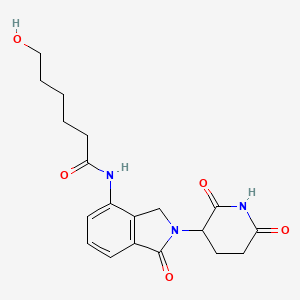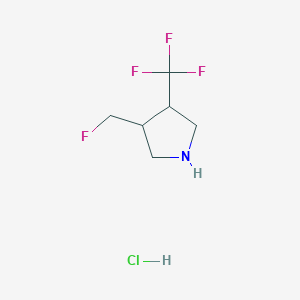
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride: is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include both fluoromethyl and trifluoromethyl groups. These groups impart distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. One common approach is the fluorination of suitable pyrrolidine precursors using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure hydrochloride salt form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its fluorinated groups.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance binding affinity and selectivity, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of its targets, leading to desired biological or chemical effects.
類似化合物との比較
- 3-(trifluoromethyl)pyrrolidine
- 4-(fluoromethyl)pyrrolidine
- 3,3,3-trifluoro-N,N-bis(trifluoromethyl)propenylamine
Uniqueness: trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride stands out due to the presence of both fluoromethyl and trifluoromethyl groups on the pyrrolidine ring. This dual fluorination enhances its chemical stability, lipophilicity, and ability to participate in unique chemical reactions compared to its analogs.
特性
分子式 |
C6H10ClF4N |
|---|---|
分子量 |
207.60 g/mol |
IUPAC名 |
3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c7-1-4-2-11-3-5(4)6(8,9)10;/h4-5,11H,1-3H2;1H |
InChIキー |
IWAMVOWJTWYEID-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)C(F)(F)F)CF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



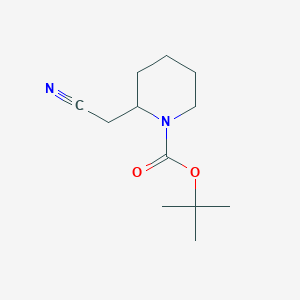
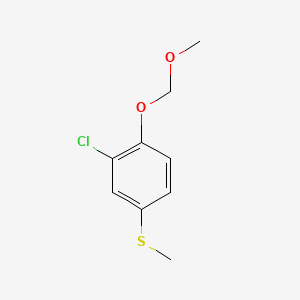
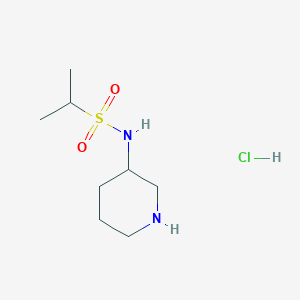

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)
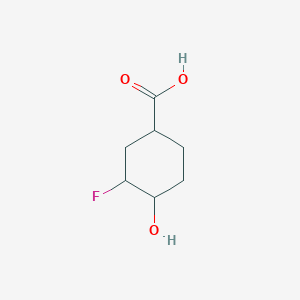
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
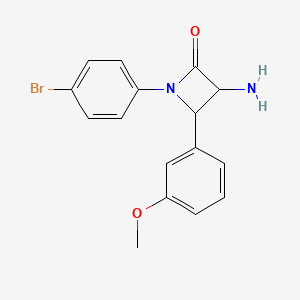
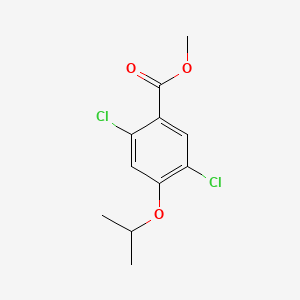

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
